alpha-Acetamidocinnamic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

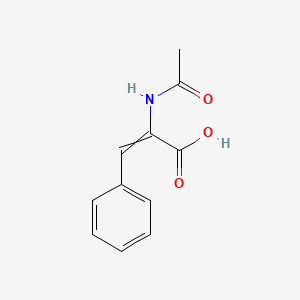

Structure

3D Structure

属性

分子式 |

C11H11NO3 |

|---|---|

分子量 |

205.21 g/mol |

IUPAC 名称 |

2-acetamido-3-phenylprop-2-enoic acid |

InChI |

InChI=1S/C11H11NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13)(H,14,15) |

InChI 键 |

XODAOBAZOQSFDS-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)NC(=CC1=CC=CC=C1)C(=O)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of α-Acetamidocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Acetamidocinnamic acid, a derivative of cinnamic acid, is a pivotal precursor in the asymmetric synthesis of α-amino acids, which are fundamental building blocks for numerous pharmaceuticals. Its prochiral structure makes it an ideal substrate for enantioselective hydrogenation, a key reaction in the production of optically pure compounds such as L-DOPA, used in the treatment of Parkinson's disease. This guide provides a comprehensive overview of the chemical properties, structure, and reactive characteristics of α-acetamidocinnamic acid, supported by experimental methodologies and data.

Chemical Structure and Isomerism

This compound, systematically named (2E)-2-(acetylamino)-3-phenyl-2-propenoic acid, possesses a chemical formula of C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol .[1][2][3] Its structure is characterized by a phenyl group and a carboxylic acid group attached to a central acrylic acid backbone, with an acetamido group at the α-position.

The presence of a carbon-carbon double bond gives rise to geometric isomerism, resulting in (E) and (Z) isomers. The (E)-isomer is generally the more stable and commonly referenced form.[4] The stereochemistry of the molecule is a critical aspect, particularly in the context of its primary application in asymmetric synthesis.

Physicochemical Properties

This compound is typically a white to orange-yellow crystalline solid.[1][5] A summary of its key quantitative properties is presented in Table 1. There are conflicting reports regarding its solubility in water, with some sources describing it as very soluble and others as insoluble.[1][6] A more detailed account suggests that its solubility in water is highly temperature-dependent, being sparingly soluble in cold water but dissolving in boiling water, from which it rapidly crystallizes upon cooling.[2] It is soluble in alcohols such as methanol (B129727) and ethanol.[6][7]

| Property | Value | Reference |

| IUPAC Name | (2E)-2-(acetylamino)-3-phenyl-2-propenoic acid | [4] |

| CAS Number | 5469-45-4 | [1][2][3] |

| Chemical Formula | C₁₁H₁₁NO₃ | [1][2][3] |

| Molecular Weight | 205.21 g/mol | [1][2][3] |

| Appearance | White to orange-yellow crystalline powder/solid | [1][5] |

| Melting Point | 183-195 °C | [1][5][8] |

| Boiling Point | ~455 °C (Predicted) | [1][8] |

| pKa | 3.18 - 3.52 | [1][8] |

| Solubility in Methanol | 100 mg/mL | [7] |

| Solubility in 95% Ethanol | 50 mg/mL | [7] |

Spectroscopic Analysis

Spectroscopic techniques are crucial for the identification and characterization of α-acetamidocinnamic acid.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the vinyl proton, the aromatic protons of the phenyl group, the amide proton, and the methyl protons of the acetyl group. In deuterated methanol (CD₃OD), signals have been reported for the aromatic protons (o-H, m-H, and p-H) between δ 7.37 and 7.57 ppm, the vinyl proton (NH-C-CH) at δ 7.48 ppm, and the methyl protons (CH₃) at δ 2.10 ppm.[9]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit distinct peaks for the carboxylic carbon, the amide carbonyl carbon, the carbons of the double bond, the aromatic carbons, and the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule. Key absorptions include a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (around 1680-1700 cm⁻¹), another C=O stretch from the amide (around 1650 cm⁻¹), an N-H bend from the amide (around 1550 cm⁻¹), and C=C stretching from the alkene and aromatic ring.[10] An IR spectrum is available in the NIST Chemistry WebBook.[5][11]

Experimental Protocols

Synthesis via Erlenmeyer-Plöchl Reaction and Hydrolysis

A common and historically significant method for the preparation of α-acetamidocinnamic acid is through the Erlenmeyer-Plöchl reaction, which involves the formation of an azlactone intermediate, followed by hydrolysis.[12] A "one-pot" synthesis method has also been developed to improve efficiency.[13]

References

- 1. This compound(5469-45-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. α-乙酰氨基肉桂酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. α-Acetamidocinnamic acid [webbook.nist.gov]

- 6. chembk.com [chembk.com]

- 7. α-Acetamidocinnamic acid [webbook.nist.gov]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. Structural Landscape of α-Acetamidocinnamic Acid Cocrystals with Bipyridine-Based Coformers: Influence of Crystal Packing on Their Thermal and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. α-Acetamidocinnamic acid [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. chegg.com [chegg.com]

α-Acetamidocinnamic Acid: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Acetamidocinnamic acid is a pivotal prochiral synthetic intermediate, primarily utilized in the research and development of asymmetric catalytic hydrogenation methods for the synthesis of non-natural and natural α-amino acids. Its rigid structure and the presence of a trisubstituted olefin make it an ideal substrate for testing the efficacy and stereoselectivity of novel chiral catalysts. This technical guide provides an in-depth overview of the core applications of α-acetamidocinnamic acid in research, with a focus on its role in asymmetric synthesis. It includes a summary of quantitative data from various catalytic systems, detailed experimental protocols for its synthesis and hydrogenation, and a discussion of the biological significance of related cinnamic acid derivatives, illustrated with relevant signaling pathways.

Core Application: Asymmetric Synthesis of α-Amino Acids

The predominant use of α-acetamidocinnamic acid in research is as a benchmark substrate for the asymmetric hydrogenation to produce N-acetylphenylalanine, a direct precursor to the essential amino acid L-phenylalanine and its derivatives, such as L-DOPA, a crucial drug for treating Parkinson's disease.[1] The development of chiral catalysts that can efficiently and selectively reduce the carbon-carbon double bond of α-acetamidocinnamic acid has been a significant area of research in organic chemistry.

Asymmetric Hydrogenation

The asymmetric hydrogenation of α-acetamidocinnamic acid is typically catalyzed by transition metal complexes, most notably rhodium, bearing chiral phosphine (B1218219) ligands.[2] The choice of ligand is critical in determining the enantioselectivity of the reaction, with numerous chiral phosphines having been developed and tested using this substrate.

Quantitative Data on Asymmetric Hydrogenation

The following table summarizes the performance of various catalytic systems in the asymmetric hydrogenation of α-acetamidocinnamic acid, highlighting the conversion rates and enantiomeric excess (e.e.) achieved.

| Catalyst/Ligand | Solvent | Temperature (°C) | Pressure (atm) | Conversion (%) | Enantiomeric Excess (e.e., %) | Reference |

| [Rh(COD)(chiral phosphine)]BF4 | Methanol (B129727) | 25 | 1 | >95 | 95 (S) | [2] |

| Rh(I) complexes on charcoal | Toluene | 25 | 10 | 100 | 90 (R) | |

| CNT-supported Rh-diphosphine | Methanol | 25 | 20 | 71-75 | 54-63 | [3] |

| [Rh(COD)2]BF4 / PPh3 | Methanol | Room Temp | 5 | - | Racemic | [4] |

Experimental Protocols

Synthesis of α-Acetamidocinnamic Acid

A common method for the synthesis of α-acetamidocinnamic acid is the Erlenmeyer-Plöchl reaction, which involves the condensation of N-acetylglycine with benzaldehyde (B42025) in the presence of a base and acetic anhydride (B1165640).[1]

Materials:

-

N-acetylglycine

-

Anhydrous sodium acetate (B1210297)

-

Benzaldehyde

-

Acetic anhydride

-

Water

Procedure:

-

A mixture of N-acetylglycine (0.5 mole), anhydrous sodium acetate (0.37 mole), freshly distilled benzaldehyde (0.74 mole), and acetic anhydride (1.25 moles) is warmed in a flask on a steam bath with occasional stirring until the solution is complete (approximately 10-20 minutes).

-

The solution is then boiled under reflux for one hour.

-

After cooling, the reaction mixture is placed in a refrigerator overnight to allow for the crystallization of the azlactone intermediate.

-

The solid mass of yellow crystals is treated with cold water and broken up. The crystals are collected on a Büchner funnel and washed thoroughly with cold water.

-

The crude azlactone is dried in a vacuum desiccator.

-

For hydrolysis, the crude azlactone (0.25 mole) is dissolved in a boiling mixture of acetone (450 mL) and water (175 mL) and boiled under reflux for four hours.

-

Most of the acetone is removed by distillation. The residual solution is diluted with water (400 mL) and heated to boiling to ensure complete dissolution.

-

The hot solution is filtered. Upon cooling, α-acetamidocinnamic acid crystallizes out and is collected by filtration. The product can be recrystallized from boiling water if further purification is needed.[5]

Asymmetric Hydrogenation of α-Acetamidocinnamic Acid

This protocol is a general procedure for the asymmetric hydrogenation using a rhodium-based catalyst.

Materials:

-

α-Acetamidocinnamic acid

-

[Rh(COD)2]BF4 (or a similar Rh precursor)

-

Chiral phosphine ligand (e.g., a derivative of DIPAMP, BINAP, etc.)

-

Anhydrous, degassed methanol

-

Hydrogen gas

Procedure:

-

In a glovebox or under an inert atmosphere, the rhodium precursor (e.g., [Rh(COD)2]BF4, 0.01 mmol) and the chiral phosphine ligand (0.011 mmol) are dissolved in anhydrous, degassed methanol (5 mL) in a Schlenk flask. The mixture is stirred for 10-20 minutes to allow for the in situ formation of the active catalyst.

-

α-Acetamidocinnamic acid (1.25 mmol) is added to the catalyst solution.

-

The flask is then connected to a hydrogenation apparatus. The system is purged with hydrogen gas several times.

-

The reaction mixture is stirred under a hydrogen atmosphere (e.g., 1-5 bar) at the desired temperature (e.g., room temperature) for the specified reaction time (typically a few hours to 24 hours).

-

Upon completion of the reaction (monitored by TLC or HPLC), the hydrogen pressure is released.

-

The solvent is removed under reduced pressure. The residue can be purified by column chromatography on silica (B1680970) gel to isolate the N-acetylphenylalanine product.

-

The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.[4]

Broader Context: Biological Activity of Cinnamic Acid Derivatives and Relevant Signaling Pathways

While α-acetamidocinnamic acid is primarily a synthetic intermediate, its structural analog, cinnamic acid, and its derivatives are naturally occurring compounds with a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[6] Understanding the mechanisms of action of these related compounds provides valuable context for drug development professionals. Cinnamic acid derivatives have been shown to modulate several key signaling pathways.

NF-κB Signaling Pathway

Cinnamic acid and its derivatives can inhibit the NF-κB signaling pathway, a crucial regulator of inflammation.[7] They can prevent the phosphorylation and degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling cascade, which includes ERK, JNK, and p38, is another important pathway in inflammatory responses. Cinnamic acid has been demonstrated to suppress the phosphorylation of these MAPK proteins, leading to a downregulation of the inflammatory cascade.[7]

PI3K/Akt Signaling Pathway and Glucose Transport

Cinnamic acid has been shown to enhance glucose uptake in cells, an effect mediated through the translocation of glucose transporter 4 (GLUT4) to the cell membrane. This can occur via pathways that are independent of the traditional insulin (B600854) signaling PI3K pathway.[8]

Conclusion

α-Acetamidocinnamic acid remains a cornerstone in the field of asymmetric catalysis, providing a reliable and informative platform for the development and evaluation of new synthetic methodologies. Its straightforward synthesis and the critical importance of its hydrogenation products ensure its continued relevance in both academic and industrial research. Furthermore, the expanding knowledge of the biological activities of the broader class of cinnamic acids and their derivatives opens new avenues for the application of compounds with this structural motif in drug discovery and development. This guide serves as a foundational resource for researchers engaging with α-acetamidocinnamic acid and its applications.

References

- 1. alpha-Acetamidocinnamic acid | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Cinnamic acid, from the bark of Cinnamomum cassia, regulates glucose transport via activation of GLUT4 on L6 myotubes in a phosphatidylinositol 3-kinase-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of α-Acetamidocinnamic Acid from Benzaldehyde and Glycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of α-acetamidocinnamic acid, a crucial precursor in the production of amino acids and various pharmaceuticals. The primary method detailed is the Erlenmeyer-Plöchl synthesis, a well-established and efficient route utilizing benzaldehyde (B42025) and glycine (B1666218) as starting materials. This document outlines the reaction mechanism, provides detailed experimental protocols, and presents quantitative data in a structured format for ease of comparison and implementation in a laboratory setting.

Reaction Overview: The Erlenmeyer-Plöchl Synthesis

The synthesis of α-acetamidocinnamic acid from benzaldehyde and glycine is classically achieved through the Erlenmeyer-Plöchl reaction. This process involves the condensation of an N-acylglycine (in this case, acetylglycine, formed in situ or used directly) with an aldehyde (benzaldehyde) in the presence of a dehydrating agent (acetic anhydride) and a base (sodium acetate). The reaction proceeds via the formation of an intermediate azlactone (an oxazolone (B7731731) derivative), which is subsequently hydrolyzed to yield the final product.[1][2][3]

The overall reaction can be summarized as follows:

Glycine + Acetic Anhydride (B1165640) → Acetylglycine Acetylglycine + Benzaldehyde → α-Acetamidocinnamic acid azlactone + H₂O α-Acetamidocinnamic acid azlactone + H₂O → α-Acetamidocinnamic acid

A "one-pot" method has also been developed, combining the acetylation of glycine, the Erlenmeyer condensation, and the subsequent hydrolysis into a single streamlined process, which can improve efficiency and reduce waste.[4]

Reaction Mechanism

The mechanism of the Erlenmeyer-Plöchl synthesis for α-acetamidocinnamic acid involves several key steps:

-

Formation of Acetylglycine: Glycine is first acetylated by acetic anhydride to form N-acetylglycine.

-

Formation of the Azlactone (Oxazolone): In the presence of acetic anhydride, acetylglycine cyclizes to form a five-membered heterocyclic intermediate known as an azlactone or oxazolone.[1]

-

Condensation with Benzaldehyde: The azlactone, which has an acidic proton, undergoes a Perkin-type condensation with benzaldehyde. The sodium acetate (B1210297) acts as a base to deprotonate the azlactone, forming an enolate that attacks the carbonyl carbon of benzaldehyde.

-

Elimination: Subsequent elimination of a water molecule from the condensation product leads to the formation of the α-acetamidocinnamic acid azlactone.

-

Hydrolysis: The azlactone ring is then opened by hydrolysis to yield the final product, α-acetamidocinnamic acid.[5]

Caption: Reaction mechanism for the synthesis of α-acetamidocinnamic acid.

Quantitative Data Summary

The following table summarizes the quantitative data from a typical experimental procedure for the synthesis of α-acetamidocinnamic acid.

| Parameter | Value | Reference |

| Reactants for Azlactone Synthesis | ||

| Acetylglycine | 58.5 g (0.5 mole) | [5] |

| Anhydrous Sodium Acetate | 30 g (0.37 mole) | [5] |

| Benzaldehyde | 79 g (0.74 mole) | [5] |

| Acetic Anhydride (95%) | 134 g (1.25 moles) | [5] |

| Reaction Conditions for Azlactone Synthesis | ||

| Temperature | Warmed on a steam bath, then boiled | [5] |

| Reaction Time | 1 hour under reflux | [5] |

| Azlactone Product | ||

| Crude Yield | 69–72 g (74–77%) | [5] |

| Melting Point (crude) | 148–150 °C | [5] |

| Reactants for Hydrolysis | ||

| Crude Azlactone | 47 g (0.25 mole) | [5] |

| Acetone (B3395972) | 450 cc | [5] |

| Water | 175 cc | [5] |

| Reaction Conditions for Hydrolysis | ||

| Temperature | Boiling | [5] |

| Reaction Time | 4 hours under reflux | [5] |

| Final Product: α-Acetamidocinnamic Acid | ||

| Yield | 41–46 g (80–90%) | [5] |

| Melting Point | 191–192 °C | [5] |

| Molecular Formula | C₁₁H₁₁NO₃ | |

| Molecular Weight | 205.21 g/mol | [6] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of α-acetamidocinnamic acid, adapted from established literature.[5]

Synthesis of α-Acetamidocinnamic Acid Azlactone

-

Reaction Setup: In a 1-liter Erlenmeyer flask, combine 58.5 g (0.5 mole) of acetylglycine, 30 g (0.37 mole) of anhydrous sodium acetate, 79 g (0.74 mole) of freshly distilled benzaldehyde, and 134 g (1.25 moles) of 95% acetic anhydride.

-

Reaction: Loosely cork the flask and warm the mixture on a steam bath with occasional stirring until all solids have dissolved (approximately 10-20 minutes).

-

Reflux: Boil the resulting solution under reflux for one hour.

-

Crystallization: Cool the reaction mixture and place it in a refrigerator overnight to allow for crystallization.

-

Workup: Treat the solid mass of yellow crystals with 125 cc of cold water and break it up with a stirring rod.

-

Isolation and Washing: Transfer the crystals to a Büchner funnel and wash them thoroughly with cold water to remove excess benzaldehyde.

-

Drying: Dry the crude azlactone in a vacuum desiccator over phosphorus pentoxide and potassium hydroxide. The expected yield of the crude azlactone is 69–72 g.

Hydrolysis of the Azlactone to α-Acetamidocinnamic Acid

-

Reaction Setup: In a 1-liter round-bottomed flask, dissolve 47 g (0.25 mole) of the crude azlactone in a mixture of 450 cc of acetone and 175 cc of water by boiling.

-

Reflux: Heat the solution under reflux for four hours to complete the hydrolysis.

-

Solvent Removal: Remove most of the acetone by distillation at atmospheric pressure on a steam bath.

-

Dilution and Dissolution: Dilute the residual solution with 400 cc of water and heat to boiling for five minutes to ensure complete dissolution of the α-acetamidocinnamic acid.

-

Filtration: Filter the hot solution to remove any undissolved material.

-

Decolorization: Add 10 g of Norite (activated carbon) to the filtrate, boil for five minutes, and filter the hot solution with gentle suction.

-

Crystallization: Allow the filtrate to stand in a refrigerator overnight.

-

Isolation and Washing: Collect the colorless, crystalline needles on a Büchner funnel, wash with 150–200 cc of ice-cold water.

-

Drying: Dry the final product for several hours at 90–100 °C. The expected yield is 41–46 g.

Caption: Experimental workflow for the synthesis of α-acetamidocinnamic acid.

Conclusion

The Erlenmeyer-Plöchl synthesis remains a robust and widely utilized method for the preparation of α-acetamidocinnamic acid from benzaldehyde and glycine. The procedure is straightforward, high-yielding, and provides a product of sufficient purity for many subsequent applications, including the synthesis of phenylalanine and its derivatives. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient and reproducible synthesis of this important chemical intermediate.

References

- 1. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 2. modernscientificpress.com [modernscientificpress.com]

- 3. alpha-Acetamidocinnamic acid | Benchchem [benchchem.com]

- 4. CN101747224A - One-pot method for preparing this compound - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. a-Acetamidocinnamic acid 98 5469-45-4 [sigmaaldrich.com]

α-Acetamidocinnamic Acid: A Technical Guide to its Physical and Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Acetamidocinnamic acid, a derivative of cinnamic acid, serves as a critical precursor in the asymmetric synthesis of α-amino acids, most notably L-DOPA, a cornerstone in the treatment of Parkinson's disease.[1] Its prochiral structure makes it an ideal substrate for enantioselective hydrogenation reactions.[1] This technical guide provides an in-depth overview of the physical and spectral properties of α-acetamidocinnamic acid, along with key experimental protocols relevant to its synthesis and characterization.

Physical Properties

α-Acetamidocinnamic acid is typically a white to orange-yellow crystalline solid.[2][3][4] Its key physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | [2][3][5][6][7] |

| Molecular Weight | 205.21 g/mol | [2][3][7][8] |

| Melting Point | 188-195 °C | [2][3][4][8][9] |

| Boiling Point | 455.4 ± 45.0 °C (Predicted) | [2][3] |

| Solubility | Soluble in methanol (B129727) (100 mg/mL) and 95% ethanol (B145695) (5%).[3] Very soluble in water.[2] | [2][3] |

| Density | 1.32 g/cm³ | [3] |

| pKa | 3.18 - 3.52 (Predicted) | [2][3] |

| Appearance | White to Orange to Green powder to crystal | [2][3][4] |

Spectral Properties

The spectral characteristics of α-acetamidocinnamic acid are fundamental for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (in DMSO-d₆, 90 MHz): The proton NMR spectrum exhibits characteristic signals for the acetyl, vinyl, aromatic, and carboxylic acid protons. The chemical shifts (δ) are assigned as follows:

| Assignment | Chemical Shift (ppm) |

| -COOH | 12.6 |

| -NH | 9.45 |

| Aromatic-H | 7.62, 7.44, 7.37 |

| Vinyl-H | 7.23 |

| -CH₃ | 1.987 |

Source: ChemicalBook[10]

¹³C NMR: The carbon NMR spectrum provides further confirmation of the molecular structure.

Infrared (IR) Spectroscopy

The IR spectrum of α-acetamidocinnamic acid is available through the NIST Chemistry WebBook and can be used to identify functional groups.[5][6]

UV-Visible (UV-Vis) Spectroscopy

In the solid state, α-acetamidocinnamic acid displays absorption maxima at 246, 294, and 390 nm.[9][11]

Mass Spectrometry

The electron ionization mass spectrum of α-acetamidocinnamic acid is available on the NIST Chemistry WebBook, providing information on its fragmentation pattern.[5]

Experimental Protocols

Synthesis of α-Acetamidocinnamic Acid via Azlactone Hydrolysis

A common laboratory-scale synthesis involves the hydrolysis of the azlactone of α-acetamidocinnamic acid.[12]

Methodology:

-

The crude azlactone of α-acetaminocinnamic acid (0.25 mole) is dissolved in a mixture of 450 cc of acetone (B3395972) and 175 cc of water by boiling.

-

The solution is refluxed for four hours to complete the hydrolysis.

-

Most of the acetone is removed by distillation.

-

The residual solution is diluted with 400 cc of water and heated to boiling for five minutes.

-

The solution is filtered while hot.

-

The filtrate is cooled, and the crystallized α-acetamidocinnamic acid is collected by filtration. The yield is typically 80-90%.[12]

One-Pot Synthesis of α-Acetamidocinnamic Acid

A more streamlined "one-pot" method combines several reaction steps, improving efficiency.[13]

Methodology:

-

Glycine is reacted with acetic anhydride (B1165640) in an acetic acid solution.

-

Anhydrous sodium acetate (B1210297) is added, and the acetic acid is removed by distillation under reduced pressure.

-

Acetic anhydride is added, followed by reaction with a substituted benzaldehyde (B42025) to form an intermediate product.

-

This intermediate is then hydrolyzed to yield the final α-acetamidocinnamic acid product.[13]

Asymmetric Hydrogenation for Amino Acid Synthesis

α-Acetamidocinnamic acid is a key substrate in the asymmetric synthesis of amino acids, often catalyzed by rhodium complexes.[14]

Methodology:

-

A rhodium catalyst, such as [Rh(COD)₂]BF₄, is prepared in situ with a chiral phosphine (B1218219) ligand (e.g., PPh₃) in a solvent like methanol.

-

The α-acetamidocinnamic acid substrate is added to the catalyst solution.

-

The mixture is pressurized with hydrogen gas (e.g., 5 bar).

-

The reaction proceeds to yield the N-acetylated amino acid.

-

The product can be purified by filtration through silica (B1680970) gel to remove the catalyst.[14]

References

- 1. alpha-Acetamidocinnamic acid | Benchchem [benchchem.com]

- 2. This compound(5469-45-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 5469-45-4 | TCI Deutschland GmbH [tcichemicals.com]

- 5. α-Acetamidocinnamic acid [webbook.nist.gov]

- 6. α-Acetamidocinnamic acid [webbook.nist.gov]

- 7. scbt.com [scbt.com]

- 8. α-乙酰氨基肉桂酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-(Acetylamino)-3-phenyl-2-propenoic acid(5469-45-4) 13C NMR spectrum [chemicalbook.com]

- 11. Structural Landscape of α-Acetamidocinnamic Acid Cocrystals with Bipyridine-Based Coformers: Influence of Crystal Packing on Their Thermal and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. CN101747224A - One-pot method for preparing this compound - Google Patents [patents.google.com]

- 14. rsc.org [rsc.org]

An In-depth Technical Guide to alpha-Acetamidocinnamic Acid (CAS: 5469-45-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Acetamidocinnamic acid, with the CAS number 5469-45-4, is a synthetic unsaturated amino acid derivative of significant interest in organic synthesis and pharmaceutical development.[1][2] Its rigid structure and prochiral center make it an important precursor for the asymmetric synthesis of optically pure α-amino acids, which are fundamental building blocks for numerous pharmaceuticals. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound is typically a white to orange or green crystalline powder.[1][3] It is hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[1][3]

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5469-45-4 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₁₁H₁₁NO₃ | [1][2][3][4][5][6][7] |

| Molecular Weight | 205.21 g/mol | [1][2][3][4][5][6][7] |

| Synonyms | (E)-2-Acetamido-3-phenylprop-2-enoic acid, N-Acetyldehydrophenylalanine | [1][2][4][5] |

| Appearance | White to Orange to Green powder/crystal | [1][3] |

Table 2: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| Melting Point | 183-195 °C | [1][3][4][5] |

| Boiling Point | 455.4 ± 45.0 °C (Predicted) | [3] |

| Density | 1.32 g/cm³ | [3] |

| Solubility | Soluble in methanol (B129727) (100 mg/mL), very soluble in water. Insoluble in water (contradictory report). | [3][4] |

| pKa | 3.52 ± 0.10 (Predicted) | [3] |

| Flash Point | 229.2 °C | [3] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Information for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Data confirms the chemical structure. | |

| ¹³C NMR | Not explicitly found in the provided search results. | |

| Infrared (IR) Spectroscopy | IR spectrum available on the NIST WebBook. | [9] |

| Mass Spectrometry (MS) | Mass spectrum (electron ionization) available on the NIST WebBook. | [9] |

Experimental Protocols

Synthesis of this compound via Erlenmeyer-Plöchl Reaction

This method involves the condensation of N-acetylglycine with benzaldehyde (B42025) in the presence of a base and acetic anhydride (B1165640) to form an azlactone intermediate, which is subsequently hydrolyzed.

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

Azlactone Formation: In a suitable flask, combine N-acetylglycine, benzaldehyde, anhydrous sodium acetate, and acetic anhydride.

-

Gently heat the mixture with stirring until a clear solution is formed.

-

Continue heating under reflux for approximately one hour.

-

Cool the reaction mixture, which should result in the crystallization of the azlactone intermediate.

-

Isolate the crude azlactone by filtration and wash with cold water.

-

Hydrolysis: Dissolve the crude azlactone in a mixture of acetone and water.

-

Heat the solution at reflux for several hours to facilitate hydrolysis.

-

Remove the acetone by distillation.

-

The remaining aqueous solution is heated to ensure complete dissolution and then filtered hot.

-

Allow the filtrate to cool, leading to the crystallization of this compound.

-

Collect the crystals by filtration, wash with cold water, and dry.

Asymmetric Hydrogenation of this compound

A primary application of this compound is its use as a substrate in asymmetric hydrogenation to produce enantiomerically enriched N-acetyl-phenylalanine, a precursor to L-phenylalanine and its derivatives like L-DOPA. This process typically employs a chiral rhodium catalyst.

Experimental Workflow for Asymmetric Hydrogenation

Caption: General workflow for the asymmetric hydrogenation of this compound.

Detailed Methodology:

-

In a high-pressure reactor, dissolve this compound in an appropriate solvent (e.g., methanol, ethanol).

-

Add a catalytic amount of a chiral rhodium complex (e.g., a complex with a chiral phosphine (B1218219) ligand like DIPAMP).

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor to the desired hydrogen pressure.

-

Stir the reaction mixture at a specific temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).

-

Carefully vent the excess hydrogen.

-

Remove the catalyst, often by filtration through a pad of celite or silica (B1680970) gel.

-

The resulting solution containing N-acetyl-phenylalanine can be further processed to isolate the final product.

Applications in Drug Development and Research

The primary significance of this compound in drug development lies in its role as a key precursor to optically pure α-amino acids. The asymmetric hydrogenation of its carbon-carbon double bond is a critical step in the synthesis of enantiomerically pure N-acetyl-phenylalanine, a direct precursor to L-phenylalanine and its derivatives. One of the most notable applications is in the synthesis of L-DOPA, a crucial medication for the treatment of Parkinson's disease.

While direct involvement of this compound in signaling pathways is not well-documented, its parent class of compounds, cinnamic acids and their derivatives, have been shown to influence various biological processes. For instance, some hydroxycinnamic acids are involved in plant defense mechanisms and can modulate signaling pathways in mammalian cells.

Generalized Signaling Pathway Influenced by Cinnamic Acid Derivatives

Caption: Generalized influence of cinnamic acid derivatives on cellular signaling pathways.

Disclaimer: This diagram illustrates a generalized pathway and does not represent a confirmed mechanism for this compound itself.

Safety Information

This compound is classified as an irritant.[3] It can cause skin and serious eye irritation.[1][5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Table 4: Hazard and Safety Information for this compound

| Category | Information | Reference(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [5] |

| Signal Word | Warning | [5] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [1][5] |

| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313 | [5] |

| WGK (Germany) | 3 | [5] |

Conclusion

This compound (CAS: 5469-45-4) is a valuable and versatile building block in synthetic organic chemistry, with a particularly important role in the pharmaceutical industry. Its utility as a precursor for the asymmetric synthesis of non-natural amino acids underscores its significance in drug discovery and development. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in a research and development setting.

References

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. This compound(5469-45-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. thalesnano.com [thalesnano.com]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. keyorganics.net [keyorganics.net]

- 7. α-乙酰氨基肉桂酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. CAS RN 5469-45-4 | Fisher Scientific [fishersci.be]

- 9. α-Acetamidocinnamic acid [webbook.nist.gov]

An In-depth Technical Guide to the Erlenmeyer-Plöchl Synthesis of Azlactone from α-Acetamidocinnamic Acid

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-4-benzylidene-5(4H)-oxazolone, an azlactone, through the cyclodehydration of α-acetamidocinnamic acid. This process, a key transformation related to the broader Erlenmeyer-Plöchl synthesis, is of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development due to the utility of azlactones as versatile intermediates for the preparation of amino acids, peptides, and other biologically active compounds.

Introduction

The Erlenmeyer-Plöchl synthesis, historically, describes the condensation of N-acylglycines with aldehydes or ketones in the presence of a dehydrating agent, typically acetic anhydride (B1165640), to yield azlactones. α-Acetamidocinnamic acid is, in fact, often a product derived from the hydrolysis of the corresponding azlactone. However, the reverse reaction, the cyclization of α-acetamidocinnamic acid to its azlactone, is a crucial step and the focus of this guide. This intramolecular condensation is achieved through the removal of a water molecule, facilitated by a dehydrating agent.

The resulting azlactone, 2-methyl-4-benzylidene-5(4H)-oxazolone, is a valuable building block in organic synthesis. Its reactive ring system allows for various transformations, including ring-opening reactions with nucleophiles to generate derivatives of α-acetamidocinnamic acid, and as a precursor for the synthesis of phenylalanine and its analogs.

Reaction Mechanism and Experimental Workflow

The synthesis of the azlactone from α-acetamidocinnamic acid proceeds via a cyclodehydration mechanism. The carboxylic acid group of α-acetamidocinnamic acid is first activated by acetic anhydride, forming a mixed anhydride intermediate. This is followed by an intramolecular nucleophilic attack of the amide oxygen onto the activated carbonyl carbon, leading to the formation of the five-membered oxazolone (B7731731) ring and the elimination of acetic acid.

Reaction Mechanism

Caption: Mechanism of Azlactone Formation.

Experimental Workflow

The general workflow for the synthesis involves the reaction of the starting material with a dehydrating agent, followed by workup and purification of the product.

Caption: General Experimental Workflow.

Experimental Protocols

While a specific protocol for the cyclization of α-acetamidocinnamic acid is not as commonly cited as the forward Erlenmeyer-Plöchl synthesis, the principles can be adapted from related procedures. The following is a representative protocol synthesized from established methods for azlactone formation.

Objective: To synthesize 2-methyl-4-benzylidene-5(4H)-oxazolone from α-acetamidocinnamic acid.

Materials:

-

α-Acetamidocinnamic acid

-

Acetic anhydride

-

Anhydrous sodium acetate (B1210297) (optional, as a catalyst)

-

Cold water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of α-acetamidocinnamic acid, acetic anhydride, and a catalytic amount of anhydrous sodium acetate is prepared.

-

The mixture is heated, for instance on a steam bath or under reflux, with stirring for a specified period, typically ranging from 1 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the flask is allowed to cool to room temperature.

-

To induce precipitation of the azlactone, cold water or ethanol is slowly added to the reaction mixture with stirring.

-

The resulting solid is collected by vacuum filtration using a Büchner funnel.

-

The collected solid is washed with cold water and then with a small amount of cold ethanol to remove impurities.

-

The product is dried in a vacuum desiccator over a suitable drying agent.

-

If necessary, the crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Data Presentation

The following tables summarize key quantitative data for the synthesis and characterization of 2-methyl-4-benzylidene-5(4H)-oxazolone.

Table 1: Reaction Conditions and Yields

| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-acetylglycine, Benzaldehyde | Acetic anhydride, Sodium acetate | 100 | 1 | 74-77 | [1] |

| Hippuric acid, Aromatic aldehyde | Acetic anhydride, Sodium acetate | 100 | 2 | Not specified | [2] |

| (4-(arylideneamino)-benzoyl)-glycines, p-anisaldehyde | Acetic anhydride, Sodium acetate | 100 | 4 | 30-46 | [3] |

Note: Yields can vary significantly based on the specific substrates and reaction conditions.

Table 2: Physical and Spectroscopic Data of 2-Methyl-4-benzylidene-5(4H)-oxazolone

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₂ | [4] |

| Molecular Weight | 187.19 g/mol | [4] |

| Melting Point | 148-150 °C | [1] |

| Appearance | Yellow crystals | [5] |

| ¹H NMR (CDCl₃, δ ppm) | 2.3 (s, 3H, CH₃), 7.2-7.5 (m, 5H, Ar-H), 7.1 (s, 1H, =CH) | [5] |

| ¹³C NMR (CDCl₃, δ ppm) | 15.1 (CH₃), 128.5, 128.9, 130.3, 131.7, 133.2, 163.5, 167.9 | [5] |

| IR (KBr, cm⁻¹) | ~1780 (C=O, lactone), ~1650 (C=N) | [3] |

Conclusion

The cyclodehydration of α-acetamidocinnamic acid to its corresponding azlactone is a synthetically valuable transformation. This guide has provided a detailed overview of the reaction, including its mechanism, a general experimental workflow, a representative protocol, and key data for the product. The use of acetic anhydride as a dehydrating agent is a well-established method for this conversion. The resulting 2-methyl-4-benzylidene-5(4H)-oxazolone serves as a versatile intermediate for the synthesis of a wide range of organic molecules, making this reaction highly relevant for professionals in drug development and chemical research. Further optimization of reaction conditions, including the exploration of milder and more environmentally friendly catalysts and solvents, remains an active area of investigation.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)- [webbook.nist.gov]

- 5. journals.umz.ac.ir [journals.umz.ac.ir]

A Technical Guide to the Solubility of alpha-Acetamidocinnamic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of alpha-acetamidocinnamic acid in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, particularly as a precursor in the production of amino acids like L-phenylalanine. This document compiles available quantitative and qualitative solubility data, details the experimental methodologies for its determination, and presents a key synthetic pathway in a visual format.

Quantitative Solubility Data

Precise, comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, some key data points have been reported. For comparative purposes, solubility information for the structurally related compounds trans-cinnamic acid and N-acetyl-L-phenylalanine is also provided.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Notes |

| Methanol | Not Specified | 10.0[1] | Soluble, clear, yellow-green solution. |

| 95% Ethanol | Not Specified | 5.0 | Soluble, clear, yellow solution. |

| Water | Not Specified | Very Soluble[2] | No quantitative value reported. |

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Alcohol | Soluble[1] |

Table 3: Solubility of Structurally Related Compounds (for reference)

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| trans-Cinnamic Acid | Ethanol | Not Specified | Very Soluble[3] |

| trans-Cinnamic Acid | Diethyl Ether | Not Specified | Soluble[3] |

| trans-Cinnamic Acid | Acetone | Not Specified | Soluble[3][4] |

| trans-Cinnamic Acid | Benzene | Not Specified | Soluble[3][4] |

| trans-Cinnamic Acid | Glacial Acetic Acid | Not Specified | Easily Soluble[4] |

| trans-Cinnamic Acid | Chloroform | Not Specified | 8.33 |

| N-Acetyl-L-phenylalanine | Dimethyl Sulfoxide (DMSO) | Not Specified | ~1.2[5] |

| N-Acetyl-L-phenylalanine | N,N-Dimethylformamide (DMF) | Not Specified | ~1.6[5] |

| N-Acetyl-L-phenylalanine | Ethanol | Not Specified | Slightly Soluble[5] |

| N-Acetyl-L-phenylalanine | Acetone | 25 | 4.3 (w%) |

| N-Acetyl-L-phenylalanine | Ethyl Acetate | 25 | 0.79 (w%) |

| N-Acetyl-L-phenylalanine | Chloroform | 25 | 0.34 (w%) |

Disclaimer: The solubility data for trans-cinnamic acid and N-acetyl-L-phenylalanine are provided for informational purposes only and may not be representative of the solubility of this compound.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The following protocols outline standard methodologies for obtaining quantitative solubility data for a compound like this compound.

Isothermal Shake-Flask Method

This is a widely recognized and reliable method for determining the equilibrium solubility of a solid compound in a solvent.

1. Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container, such as a screw-cap vial or flask.

-

The container is then placed in a constant-temperature shaker bath and agitated for an extended period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

2. Phase Separation:

-

Once equilibrium is achieved, the solution is left undisturbed to allow the excess solid to sediment.

-

A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved particles. The filtration step is crucial to prevent artificially high solubility measurements.

3. Quantification of Dissolved Solute:

-

The concentration of this compound in the clear, filtered solution is then determined using a suitable analytical technique.

Analytical Techniques for Concentration Determination

1. Gravimetric Method:

-

A precisely measured volume of the saturated solution is transferred to a pre-weighed, dry container.

-

The solvent is carefully evaporated, often under reduced pressure or gentle heating, leaving behind the non-volatile solute.

-

The container with the dried solute is then re-weighed. The difference in weight corresponds to the mass of the dissolved this compound.

-

The solubility is calculated as the mass of the solute per unit volume (e.g., g/100 mL) or mass of the solvent.

2. UV/Vis Spectrophotometry:

-

This method is suitable for compounds that absorb ultraviolet or visible light, such as this compound, which has a chromophore.

-

Calibration Curve: A series of standard solutions of this compound with known concentrations in the solvent of interest are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

-

Sample Analysis: The absorbance of the filtered saturated solution is measured at the same λmax.

-

Concentration Determination: The concentration of this compound in the sample is determined by interpolating its absorbance on the calibration curve.

Visualizing Key Processes

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Asymmetric Hydrogenation of this compound

This compound is a key prochiral substrate in the synthesis of the essential amino acid L-phenylalanine via asymmetric hydrogenation. This reaction typically employs a chiral rhodium catalyst.

References

α-Acetamidocinnamic Acid: A Prochiral Substrate for Asymmetric Hydrogenation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

α-Acetamidocinnamic acid and its derivatives are seminal prochiral substrates in the field of asymmetric catalysis. Their hydrogenation to produce enantiomerically enriched α-amino acids, such as L-phenylalanine and its precursor to L-DOPA, has been a benchmark reaction for the development and screening of chiral catalysts for over half a century. The carbon-carbon double bond in α-acetamidocinnamic acid is prochiral, meaning the molecule is achiral but can be converted into a chiral product in a single chemical step. The addition of hydrogen across this double bond can occur from two different faces (enantiofaces, designated as Re and Si), leading to the formation of either the (R) or (S) enantiomer of N-acetyl-phenylalanine. The ability of a chiral catalyst to selectively facilitate hydrogenation from one face over the other is the foundation of asymmetric hydrogenation, a powerful tool in modern organic synthesis and pharmaceutical development.[1][2]

This technical guide provides a comprehensive overview of the characteristics of α-acetamidocinnamic acid as a prochiral substrate, focusing on the quantitative aspects of its asymmetric hydrogenation, detailed experimental protocols, and the underlying catalytic mechanisms.

Core Characteristics as a Prochiral Substrate

α-Acetamidocinnamic acid (C₁₁H₁₁NO₃) is a white crystalline solid with a molecular weight of 205.21 g/mol .[3][4][5][6] Its structure features a carboxylic acid group, an acetamido group, and a phenyl group attached to a C=C double bond. This arrangement allows for bidentate coordination to a metal center, typically rhodium, involving the olefin and the amide oxygen. This coordination is a crucial factor in achieving high levels of stereocontrol during hydrogenation.

The pioneering work on the asymmetric hydrogenation of this class of compounds was instrumental in the development of industrially viable processes for producing chiral drugs, most notably L-DOPA for the treatment of Parkinson's disease.[1]

Quantitative Data on Asymmetric Hydrogenation

The efficiency and stereoselectivity of the asymmetric hydrogenation of α-acetamidocinnamic acid and its esters are highly dependent on the chiral ligand, the metal precursor, and the reaction conditions. Rhodium complexes bearing chiral phosphine (B1218219) ligands are the most extensively studied catalysts for this transformation.[7][8] Below are tables summarizing the performance of various catalytic systems.

Table 1: Asymmetric Hydrogenation of α-Acetamidocinnamic Acid

| Catalyst/Ligand | Substrate | Solvent | Pressure (atm H₂) | Temp (°C) | Conversion (%) | ee (%) | Configuration | Reference |

| Rh(I) complex on charcoal with (+) DIOP | α-Acetamidocinnamic acid | Methanol (B129727) | 1 | 27 | - | - | - | [2][9] |

| Rh(I) complex on charcoal with BPPM | α-Acetamidocinnamic acid | - | - | - | - | - | - | [9] |

| Polystyrene-supported Rh catalyst | α-Acetamidocinnamic acid | - | - | - | - | Modest | - | [10] |

| CNT-based chiral Rh complex | α-Acetamidocinnamic acid | - | - | - | 71-75 | 54-63 | - | [11] |

Table 2: Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate (MAC)

| Catalyst/Ligand | Solvent | Pressure (atm H₂) | Temp (°C) | Conversion (%) | ee (%) | Configuration | Reference |

| [Rh((S,S)-DIPAMP)(COD)]BF₄ | Methanol | 3 | 20 | >95 | 96 | (S) | [12][13] |

| Rh-t-Bu-BisP | Methanol | 1 | 25 | 100 | >99 | (R) | [14] |

| Rh-t-Bu-MiniPHOS | Methanol | 1 | 25 | 100 | >99 | (R) | [14] |

| MWCNT-Rh complexes | - | - | - | - | - | - | [15] |

| [Rh(COD)L]BF₄ (L = P,P-ligand) | - | - | - | 100 | up to 98 | - | [12] |

Experimental Protocols

This section provides a detailed methodology for a typical asymmetric hydrogenation of a derivative of α-acetamidocinnamic acid, followed by the protocol for determining the enantiomeric excess of the product.

Protocol 1: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol is a representative procedure based on common practices in the literature.

1. Catalyst Preparation (in situ or pre-formed):

-

Pre-catalyst: A commonly used pre-catalyst is [Rh(COD)(DIPAMP)]BF₄ or a similar complex with a different chiral phosphine ligand.[16][17] These are often commercially available or can be synthesized.

-

Synthesis of [Rh(COD)(DIPAMP)]BF₄: A typical synthesis involves reacting Rh(COD)(acac) with tetrafluoroboric acid followed by the addition of the chiral diphosphine ligand, (S,S)-DIPAMP, in a suitable solvent like methanol or MEK. The product is then isolated by crystallization.[16]

2. Hydrogenation Reaction:

-

Apparatus: A stainless-steel autoclave or a thick-walled glass pressure vessel equipped with a magnetic stirrer and connections for vacuum and hydrogen gas.

-

Procedure:

-

In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the rhodium pre-catalyst (e.g., [Rh(COD)(DIPAMP)]BF₄, typically 0.01-1 mol%) and the substrate, methyl (Z)-α-acetamidocinnamate, to the reaction vessel.

-

Add a degassed solvent (e.g., methanol). The concentration of the substrate is typically in the range of 0.1-0.5 M.

-

Seal the reaction vessel, remove it from the glovebox, and connect it to a vacuum/hydrogen manifold.

-

Evacuate the vessel and backfill with hydrogen gas (repeat this cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen).

-

Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm).

-

Stir the reaction mixture vigorously at a controlled temperature (e.g., room temperature or slightly elevated) for the specified time (typically 1-24 hours).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

The solvent is removed under reduced pressure to yield the crude product, N-acetyl-phenylalanine methyl ester.

-

3. Product Isolation and Purification:

-

The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the N-acetyl-phenylalanine product is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

1. Chiral HPLC Analysis:

-

System: An HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column (e.g., Astec CHIROBIOTIC™ T, SUMICHIRAL OA series).[4][18][19][20]

-

Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of solvents such as hexane/isopropanol or an aqueous buffer with an organic modifier (e.g., methanol or acetonitrile). The exact composition needs to be optimized for the specific column and enantiomers being separated.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the analyte absorbs (e.g., 254 nm).

-

-

Analysis:

-

Inject a solution of the racemic N-acetyl-phenylalanine to determine the retention times of both enantiomers.

-

Inject the sample from the asymmetric hydrogenation reaction.

-

The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

-

2. NMR Spectroscopy with Chiral Solvating Agents (CSAs):

-

Principle: In the presence of a chiral solvating agent, the two enantiomers of the analyte form diastereomeric complexes that have different NMR spectra. This allows for the differentiation and quantification of the enantiomers.

-

Procedure:

-

Dissolve a known amount of the N-acetyl-phenylalanine product in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire a standard ¹H NMR spectrum.

-

Add a chiral solvating agent (e.g., a derivative of a bis-thiourea or a macrocyclic compound) to the NMR tube.[1][7][21][22]

-

Acquire another ¹H NMR spectrum. The signals of specific protons (e.g., the NH proton or the acetyl protons) of the two enantiomers should be resolved into two separate peaks.

-

The enantiomeric excess is determined by integrating the signals corresponding to each enantiomer.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships and processes involved in the asymmetric hydrogenation of α-acetamidocinnamic acid.

Catalytic Cycle of Rhodium-Catalyzed Asymmetric Hydrogenation

The mechanism of Rhodium-catalyzed asymmetric hydrogenation of enamides has been extensively studied. A widely accepted model, particularly for catalysts like Rh-DuPHOS, is the "anti-lock-and-key" mechanism, where the minor, less stable diastereomeric catalyst-substrate adduct is more reactive and leads to the major product enantiomer.[23][24]

Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Experimental Workflow

The following diagram outlines the typical experimental workflow for the asymmetric hydrogenation of α-acetamidocinnamic acid, from catalyst preparation to the final analysis of the chiral product.

Caption: General experimental workflow for asymmetric hydrogenation.

Conclusion

α-Acetamidocinnamic acid remains a cornerstone substrate in the study and application of asymmetric hydrogenation. Its well-defined structure and the extensive research dedicated to its catalytic conversion provide a rich platform for understanding the principles of enantioselective catalysis. The continuous development of new chiral ligands and catalytic systems, often benchmarked against this prochiral substrate, underscores its enduring importance in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries. This guide has provided a detailed overview of its characteristics, quantitative performance data, experimental protocols, and the fundamental workflows and mechanisms, serving as a valuable resource for professionals in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. nva.sikt.no [nva.sikt.no]

- 4. benchchem.com [benchchem.com]

- 5. α-Acetamidocinnamic acid [webbook.nist.gov]

- 6. a-Acetamidocinnamic acid 98 5469-45-4 [sigmaaldrich.com]

- 7. arpi.unipi.it [arpi.unipi.it]

- 8. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. scilit.com [scilit.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. EP2303904B1 - Process for preparing cationic rhodium complexes - Google Patents [patents.google.com]

- 17. Rh(COD)(R,R-DIPAMP)BF4-SINOCOMPOUND [en.sinocompound.com]

- 18. heraldopenaccess.us [heraldopenaccess.us]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. scas.co.jp [scas.co.jp]

- 21. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

The Genesis of a Crucial Precursor: A Technical History of alpha-Acetamidocinnamic Acid

For Immediate Release

A deep dive into the discovery, synthesis, and pivotal role of α-acetamidocinnamic acid, a cornerstone in the asymmetric synthesis of amino acids and a key intermediate in pharmaceutical manufacturing. This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing the historical context, experimental protocols, and the evolution of its synthetic applications.

Discovery and Historical Context

The history of α-acetamidocinnamic acid is intrinsically linked to the development of amino acid synthesis. Its emergence stems from the groundbreaking work on the condensation of acylglycines with aldehydes, a reaction now famously known as the Erlenmeyer-Plöchl azlactone synthesis.

The foundational synthesis is widely attributed to the work of Friedrich Gustav Carl Emil Erlenmeyer and E. Früstück. Their research, published in 1895, detailed the condensation of hippuric acid (N-benzoylglycine) with benzaldehyde (B42025) in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297) to form an azlactone (an oxazolone (B7731731) derivative). This azlactone could then be hydrolyzed to yield the corresponding α-acylamino acrylic acid. While Plöchl had earlier reported on similar condensations in 1884, Erlenmeyer's extensive work elucidated the structure of the azlactone intermediate and its subsequent conversion to α-amino acids, thus laying the groundwork for the synthesis of compounds like α-acetamidocinnamic acid.

Initially, α-acetamidocinnamic acid was primarily of academic interest as a derivative of the amino acid phenylalanine. However, its significance skyrocketed in the mid-20th century with the burgeoning field of pharmaceutical chemistry. The true turning point came with the development of asymmetric hydrogenation techniques in the 1960s and 1970s. Researchers, most notably William S. Knowles at Monsanto, identified α-acetamidocinnamic acid and its derivatives as ideal prochiral substrates for the enantioselective synthesis of α-amino acids. This pioneering work, which led to the first commercial-scale asymmetric catalytic synthesis of the Parkinson's disease drug, L-DOPA, solidified the indispensable role of α-acetamidocinnamic acid in industrial organic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of α-acetamidocinnamic acid is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 192-194 °C |

| CAS Number | 5469-45-4 |

| Solubility | Soluble in methanol (B129727), ethanol (B145695), and acetone. Sparingly soluble in water. |

Key Synthetic Protocols

The synthesis of α-acetamidocinnamic acid is most classically achieved through the Erlenmeyer-Plöchl reaction, followed by hydrolysis of the intermediate azlactone. Below are detailed experimental protocols for both the classical synthesis and a modern industrial application.

Classical Laboratory Synthesis: The Erlenmeyer-Plöchl Reaction and Hydrolysis

This two-step procedure remains a staple in organic chemistry for the preparation of α-acetamidocinnamic acid and its derivatives.

Step 1: Synthesis of 2-Methyl-4-benzylidene-5(4H)-oxazolone (the Azlactone)

-

Reactants:

-

Acetylglycine: 1 mole

-

Anhydrous Sodium Acetate: 0.8 moles

-

Benzaldehyde: 1.2 moles

-

Acetic Anhydride: 2.5 moles

-

-

Procedure:

-

A mixture of acetylglycine, anhydrous sodium acetate, benzaldehyde, and acetic anhydride is heated in a round-bottom flask equipped with a reflux condenser.

-

The mixture is typically heated on a steam bath or in an oil bath at approximately 100°C for 1-2 hours with stirring.

-

During the reaction, the azlactone precipitates as a crystalline solid.

-

After cooling, the solid is collected by filtration, washed with cold water to remove unreacted starting materials and byproducts, and then with a small amount of cold ethanol.

-

The crude product can be recrystallized from a suitable solvent like ethyl acetate or ethanol to yield the pure azlactone.

-

Step 2: Hydrolysis of the Azlactone to α-Acetamidocinnamic Acid

-

Reactants:

-

2-Methyl-4-benzylidene-5(4H)-oxazolone: 1 mole

-

Aqueous solution (e.g., water, dilute acid, or base)

-

-

Procedure:

-

The purified azlactone is suspended in water or a dilute aqueous solution of acid (e.g., HCl) or base (e.g., NaOH).

-

The mixture is heated under reflux for 1-2 hours. The hydrolysis opens the oxazolone ring.

-

If a basic hydrolysis is performed, the resulting solution is acidified to precipitate the α-acetamidocinnamic acid.

-

The precipitated product is collected by filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent, such as ethanol/water, can be performed for further purification.

-

Industrial Application: Asymmetric Hydrogenation for L-DOPA Synthesis

The Monsanto process for L-DOPA production is a landmark in industrial asymmetric catalysis. It utilizes a substituted α-acetamidocinnamic acid derivative as a key prochiral substrate.

Step 1: Preparation of the (Z)-α-Acetamido-4-hydroxy-3-methoxycinnamic Acid

This precursor is synthesized via an Erlenmeyer-Plöchl reaction using vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) as the aldehyde component. The general protocol is similar to the one described in section 3.1.

Step 2: Asymmetric Hydrogenation

-

Reactants:

-

(Z)-α-Acetamido-4-hydroxy-3-methoxycinnamic acid

-

Chiral Rhodium Catalyst (e.g., [Rh(DiPAMP)(COD)]BF₄)

-

Hydrogen Gas (H₂)

-

Solvent (e.g., methanol or a mixture of alcohols and water)

-

-

Procedure:

-

The substituted α-acetamidocinnamic acid and a catalytic amount of the chiral rhodium complex are dissolved in a suitable solvent in a pressure-rated reactor.

-

The reactor is purged with an inert gas (e.g., argon or nitrogen) and then pressurized with hydrogen gas.

-

The reaction is stirred at a specific temperature and pressure until the uptake of hydrogen ceases, indicating the completion of the reaction.

-

The solvent is removed under reduced pressure.

-

The resulting N-acetyl-L-DOPA is then subjected to a final hydrolysis step to remove the acetyl group and yield L-DOPA.

-

Visualization of Key Processes

The Erlenmeyer-Plöchl Synthesis Workflow

The following diagram illustrates the logical flow of the classical synthesis of α-acetamidocinnamic acid.

Caption: Workflow of the Erlenmeyer-Plöchl synthesis of α-acetamidocinnamic acid.

Catalytic Cycle of Rhodium-Catalyzed Asymmetric Hydrogenation

The diagram below outlines the generally accepted catalytic cycle for the asymmetric hydrogenation of an enamide like α-acetamidocinnamic acid using a chiral rhodium catalyst.

Caption: Catalytic cycle for rhodium-catalyzed asymmetric hydrogenation of enamides.

Conclusion

From its origins in fundamental organic synthesis research to its central role in the industrial production of life-saving pharmaceuticals, α-acetamidocinnamic acid has had a profound impact on chemical science. Its story is a testament to the power of fundamental research to unlock transformative technologies. As the demand for enantiomerically pure compounds continues to grow, the legacy of α-acetamidocinnamic acid and the synthetic methodologies it helped to pioneer will undoubtedly continue to inspire future innovations in catalysis and drug development.

Methodological & Application

Application Notes and Protocols for the Asymmetric Hydrogenation of α-Acetamidocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the asymmetric hydrogenation of α-acetamidocinnamic acid, a key reaction in the synthesis of chiral α-amino acids. The information presented herein is intended to guide researchers in setting up and optimizing this crucial transformation.

Introduction

Asymmetric hydrogenation is a powerful tool in synthetic organic chemistry for the enantioselective synthesis of chiral molecules. The hydrogenation of prochiral olefins, such as α-acetamidocinnamic acid and its derivatives, provides a direct route to optically active α-amino acids, which are fundamental building blocks for pharmaceuticals and other biologically active compounds. Rhodium complexes bearing chiral phosphine (B1218219) ligands are among the most successful catalysts for this transformation, often providing high conversions and excellent enantioselectivities.[1][2] This note details a general protocol for the rhodium-catalyzed asymmetric hydrogenation of α-acetamidocinnamic acid, summarizes relevant data, and provides visual workflows to aid in experimental design.

Data Summary

The following table summarizes the quantitative data for the asymmetric hydrogenation of α-acetamidocinnamic acid and its methyl ester derivative using various rhodium-based catalyst systems. This data is compiled from multiple sources to facilitate comparison.

| Substrate | Catalyst System | Solvent | Pressure (atm) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) (Configuration) |

| Methyl (Z)-α-acetamidocinnamate | [Rh((R,R)-NORPHOS)(COD)]BF₄ | Methanol | 1.1 | RT | - | >99 | 95 (R) |

| α-Acetamidocinnamic acid | Rh(I)-DIOP | - | - | - | - | - | 90 |

| Methyl (Z)-α-acetamidocinnamate | PTA/Al₂O₃/[Rh(COD)(chiral ligand)] | - | - | RT | - | - | - |

| Enamides | Rh-BisP* | - | - | - | - | - | up to 99 |

| Enamides | N,P-Iridium Complexes | Dichloromethane | 50 | RT | - | full | 99 (R) |

| Enamides | N,P-Iridium Complexes | Dichloroethane | 1 | 60 | - | 95 | 80 (R) |

Note: "-" indicates that the specific data was not provided in the cited sources. RT = Room Temperature.

Experimental Protocols

This section provides a detailed methodology for the in-situ preparation of a rhodium-based catalyst and the subsequent asymmetric hydrogenation of an α-dehydroamino acid derivative.[3]

Protocol 1: In Situ Preparation of the Chiral Rhodium Catalyst

Materials:

-

[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate) or similar Rh(I) precursor (1.0 eq)

-

Chiral diphosphine ligand (e.g., (R,R)-NORPHOS) (1.05-1.1 eq)[3]

-

Anhydrous, deoxygenated solvent (e.g., Methanol, THF, Dichloromethane)

-

Schlenk flask or glovebox

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere (in a Schlenk flask or glovebox), add the rhodium precursor (1.0 eq).

-

To the same flask, add the chiral diphosphine ligand (1.05-1.1 eq).[3]

-

Using a syringe, add the desired volume of anhydrous, deoxygenated solvent.

-

Stir the mixture at room temperature for 30-60 minutes. A color change often indicates the formation of the active catalyst complex.[3]

-

The resulting catalyst solution is now ready for use in the hydrogenation reaction.

Protocol 2: General Procedure for Asymmetric Hydrogenation

Materials:

-

α-Acetamidocinnamic acid or its methyl ester derivative

-

In-situ prepared chiral rhodium catalyst solution

-

Anhydrous, deoxygenated solvent (e.g., Methanol)

-

High-purity hydrogen gas

-

Autoclave or a reaction vessel suitable for hydrogenation under pressure

-

Magnetic stirrer and stir bar

Procedure:

-

In the reaction vessel, dissolve the substrate (e.g., Methyl (Z)-α-acetamidocinnamate) in the anhydrous, deoxygenated solvent.[3]

-

Add the freshly prepared catalyst solution to the substrate solution. The substrate-to-catalyst ratio should be optimized for the specific reaction.

-

Seal the reaction vessel and purge it several times with hydrogen gas to remove any residual air.[3]

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 1.1 atm).[3]

-

Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature).

-

Monitor the reaction progress using appropriate analytical techniques such as TLC, GC, or HPLC until the starting material is consumed.[3]

-

Upon completion, carefully vent the excess hydrogen gas in a well-ventilated fume hood.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.[3]

-

Determine the enantiomeric excess of the purified product using chiral HPLC or chiral GC analysis.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the asymmetric hydrogenation of α-acetamidocinnamic acid.

Caption: General workflow for rhodium-catalyzed asymmetric hydrogenation.

Catalytic Cycle

This diagram provides a simplified representation of the catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of an enamide.

Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

References

Application Notes and Protocols: Rhodium-Catalyzed Asymmetric Hydrogenation of α-Acetamidocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rhodium-catalyzed asymmetric hydrogenation of α-acetamidocinnamic acid and its derivatives is a cornerstone reaction in the synthesis of chiral α-amino acids, which are fundamental building blocks for many pharmaceuticals. This process utilizes a chiral rhodium catalyst, typically complexed with a chiral phosphine (B1218219) ligand, to achieve high enantioselectivity in the reduction of the prochiral alkene. The efficiency and selectivity of this transformation have made it a widely adopted method in both academic research and industrial drug development.

This document provides detailed application notes and protocols for performing the rhodium-catalyzed asymmetric hydrogenation of α-acetamidocinnamic acid, including a summary of catalyst performance, detailed experimental procedures, and visualizations of the reaction mechanism and workflow.

Data Presentation: Catalyst Performance

The choice of chiral ligand is critical for achieving high enantioselectivity and conversion. Below is a summary of the performance of various rhodium catalysts with different chiral phosphine ligands in the hydrogenation of α-acetamidocinnamic acid.

| Catalyst System | Substrate | Solvent | Pressure (atm H₂) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| [Rh(COD)₂(BF₄)] / Chiral Bisphosphinite 1 | α-Acetamidocinnamic acid | i-PrOH | 1 | Good | 90 | [1] |

| [Rh(COD)₂(BF₄)] / Chiral Bisaminophosphine 4 | α-Acetamidocinnamic acid | i-PrOH | 1 | Good | 98 | [1] |

| Rhodium (-) mandalato / (+) DIOP | α-Acetamidocinnamic acid | Not specified | Not specified | - | - | [2] |

| CNT-immobilized Chiral Rhodium Complex | α-Acetamidocinnamic acid | Not specified | Not specified | 71-75 | 54-63 | [3] |

| [Rh(COD)(TangPhos)]BF₄ | Methyl (Z)-α-acetamidocinnamate | Toluene | 1.36 | >99 | >99 (S) | [4] |

Note: "Good" conversion indicates a high but unspecified yield as reported in the source. Conditions and results can vary based on specific experimental parameters.

Experimental Protocols

Preparation of the Chiral Rhodium Catalyst (In Situ)

This protocol describes the in-situ preparation of the active rhodium catalyst from a precursor and a chiral phosphine ligand. A common precursor is Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(COD)Cl]₂) or Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (B81430) ([Rh(COD)₂]BF₄).[5]

Materials:

-

Rhodium precursor (e.g., [Rh(COD)₂]BF₄)

-

Chiral phosphine ligand (e.g., a bisphosphinite or bisaminophosphine)[1]

-

Degassed solvent (e.g., methanol, ethanol, isopropanol, or THF)[1][6]

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the rhodium precursor in a minimal amount of degassed solvent.

-

In a separate flask, dissolve the chiral phosphine ligand (typically 1.0-1.1 equivalents relative to Rh) in the same degassed solvent.

-